molecular formula C16H13NO5S B11711324 phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate

phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate

Cat. No.: B11711324
M. Wt: 331.3 g/mol
InChI Key: SUGHNPOMJSDSNS-UHFFFAOYSA-N
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Description

Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate is a complex organic compound with a unique structure that includes a phenyl group, a dioxo-dihydro-isoindole moiety, and an ethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate typically involves the reaction of phthalic anhydride with aminoethanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted ethanesulfonate derivatives.

Scientific Research Applications

Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate can be compared with other similar compounds, such as:

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]-2-phenylacetamide

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its ethanesulfonate group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C16H13NO5S

Molecular Weight

331.3 g/mol

IUPAC Name

phenyl 2-(1,3-dioxoisoindol-2-yl)ethanesulfonate

InChI

InChI=1S/C16H13NO5S/c18-15-13-8-4-5-9-14(13)16(19)17(15)10-11-23(20,21)22-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

SUGHNPOMJSDSNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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